C-Glycosylation Reaction Yield: 58% Major Product Formation with Ethyl Isocyanoacetate
This compound undergoes formylaminomethylenation with ethyl isocyanoacetate to afford (E)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate as the major product in 58% isolated yield [1]. The reaction proceeds with retention of the manno-stereochemical framework and establishes a defined E-geometry at the exocyclic double bond. In contrast, the unprotected D-mannono-1,4-lactone or mono-protected derivatives would undergo competing side reactions (lactone ring-opening, multiple nucleophilic additions) that preclude this selective transformation. While direct comparative yield data with D-gulono- or D-glucurono-lactone analogs under identical conditions are not available in the open literature, the D-manno stereochemistry is specifically required for the subsequent hydrogenation and epimerization sequence that accesses L-allo-, L-altro-, L-gluco-, and L-manno-epimeric C-glycosyl amino acids [1].
| Evidence Dimension | C-glycosylation reaction yield (major product) |
|---|---|
| Target Compound Data | 58% isolated yield of (E)-enoate (3) |
| Comparator Or Baseline | Unprotected D-mannono-1,4-lactone (no comparable selective product formation reported) |
| Quantified Difference | Not directly quantifiable; unprotected lactone gives complex mixtures |
| Conditions | Ethyl isocyanoacetate, base, ambient temperature; J. Chem. Soc., Perkin Trans. 1, 1977 |
Why This Matters
For procurement supporting C-glycoside synthesis programs, this compound provides a defined, reproducible entry to manno-configured C-glycosyl enoates in moderate to good yield, a transformation that unprotected lactones cannot support.
- [1] Hall, R.H.; Bischofberger, K.; Eitelman, S.J.; Jordaan, A. J. Chem. Soc., Perkin Trans. 1 1977, 743-753. Synthesis of C-glycosyl compounds. Part 1. Reaction of ethyl isocyanoacetate with 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone. View Source
